3-chloroprop-1-enylboronic Acid

Asymmetric synthesis Copper catalysis Allylboronates

Researchers requiring stereochemically predictable (E)-chloroalkenyl boronic acids face supply inconsistency and the functional deficits of simpler boronates. 3-Chloroprop-1-enylboronic acid (CAS 491879-29-9) directly addresses these gaps as a free boronic acid competent in cross-coupling without ester deprotection. Key evidence-based advantages: • Delivers α-substituted products with up to 96% ee in Cu-catalyzed asymmetric allylic alkylation, exceeding the 70-88% ee typical of non-chlorinated analogs. • Eliminates the fluoride/acidic deprotection step required for pinacol ester derivatives, preserving sensitive functional groups. • The (E)-stereochemistry and dual C-Cl/C-B sites provide a validated scaffold for enzyme probe development and predictable SAR analysis.

Molecular Formula C3H6BClO2
Molecular Weight 120.34 g/mol
CAS No. 491879-29-9
Cat. No. B3141918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloroprop-1-enylboronic Acid
CAS491879-29-9
Molecular FormulaC3H6BClO2
Molecular Weight120.34 g/mol
Structural Identifiers
SMILESB(C=CCCl)(O)O
InChIInChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2
InChIKeyJMTGSXGIIONQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroprop-1-enylboronic Acid: Bifunctional Alkenyl Boronic Acid Building Block


3-Chloroprop-1-enylboronic acid (CAS 491879-29-9), also referred to as (E)-(3-chloroprop-1-en-1-yl)boronic acid or trans-2-chloromethylvinylboronic acid, is a low-molecular-weight (120.34 g/mol) organoboron compound bearing a terminal chloromethyl group and an (E)-configured alkenyl boronic acid moiety . Unlike its pinacol ester derivative (CAS 153724-93-7), this free boronic acid form is directly competent for Suzuki–Miyaura cross-coupling without requiring hydrolytic deprotection, and the electrophilic chlorine atom provides an orthogonal functional handle for late-stage diversification . The compound has established utility in two distinct domains: (i) as a chiral allylboronate precursor in copper-catalyzed asymmetric allylic alkylation, delivering α-substituted products with up to 96% enantiomeric excess [1]; and (ii) as a key intermediate for preparing readout reagents in enzyme biomarker detection assays . Its well-defined (E)-stereochemistry, dual reactive sites (C–Cl and C–B), and commercial availability at ≥95% purity from multiple suppliers make it a strategic procurement choice for medicinal chemistry and chemical biology programs requiring a chloroalkenyl boronic acid with predictable stereochemical outcomes.

Direct Suzuki–Miyaura coupling competence: free boronic acid avoids additional deprotection step required for pinacol ester forms.
Chiral allylboronate precursor: chlorine substituent enables Cu-catalyzed asymmetric allylic alkylation with reported high enantioselectivity in literature.
Predictable (E)-stereochemistry ensures geometric fidelity in cross-coupling and downstream SAR analysis.

Why Generic Alkenyl Boronic Acids or Pinacol Esters Cannot Substitute


Attempts to substitute 3-chloroprop-1-enylboronic acid (CAS 491879-29-9) with simpler alkenyl boronic acids (e.g., vinylboronic acid, allylboronic acid) or its pinacol ester form (CAS 153724-93-7) introduce specific functional deficits that undermine performance in the two primary application domains. In asymmetric allylic alkylation, the 3-chloropropenyl scaffold is mechanistically essential: the chlorine atom facilitates the formation of the requisite allylboronate ate-complex that undergoes stereospecific anionotropic rearrangement to generate enantioenriched α-substituted products (up to 96% ee); non-chlorinated allyl boronates do not engage in this catalytic manifold with comparable regioselectivity [1]. In Suzuki–Miyaura coupling workflows, the free boronic acid eliminates the additional hydrolysis step required for pinacol esters, which can require fluoride sources or acidic conditions incompatible with sensitive substrates . Furthermore, the (E)-stereochemistry of the double bond ensures predictable geometric outcomes in cross-coupling, whereas isomerically ambiguous or Z-rich alternatives introduce stereochemical uncertainty that complicates downstream structure–activity relationship analysis and process reproducibility. The quantitative evidence below details these differentiation dimensions.

Non-chlorinated allylboronates
Lack chlorine-mediated ate-complex stabilization; may result in lower enantioselectivity in asymmetric allylic alkylation compared to chlorinated scaffold literature reports.
Pinacol ester analog
Requires an extra hydrolytic deprotection step, potentially exposing oxidation- or fluoride-sensitive substrates to conditions that can reduce yield or selectivity.
Isomerically ambiguous alkenyl boronic acids
(E)-configuration is critical; Z-rich or undefined mixtures introduce stereochemical uncertainty in coupling geometry and complicate structure–activity comparisons.

Quantitative Evidence Versus Key Comparators


Enantioselectivity in Asymmetric Allylic Alkylation

In copper-catalyzed asymmetric allylic alkylation using chiral phosphoramidite ligands, 3-chloropropenyl boronates (derived from 3-chloroprop-1-enylboronic acid) produce α-substituted allylic boronate reagents with enantioselectivities reaching 96% ee [1]. By contrast, non-chlorinated allylboronates typically yield lower ee values (generally 70–88% ee) under comparable conditions due to the absence of the chlorine-mediated ate-complex stabilization that facilitates the key 1,3-anionotropic rearrangement with high stereofidelity [1]. The chlorine substituent is not a passive spectator but an essential structural determinant enabling the high stereoselectivity pathway. In a representative sequential one-pot alkylation/allylboration application, the methodology delivered the desired homoallylic alcohol product in 87% yield, 92% ee, and an E/Z ratio of 22:1, demonstrating the practical synthetic utility of this scaffold [1].

Enantioselectivity (AAA)
Head-to-head
Up to 96% ee (chlorinated) vs. 70–88% ee (non-chlorinated)
Reported ee difference supports stereocontrol expectations in Cu-catalyzed asymmetric allylic alkylation.
One-pot three-component reaction with chiral phosphoramidite ligand; 87% yield, 92% ee, E/Z 22:1 representative example.
Asymmetric synthesis Copper catalysis Allylboronates

Direct Suzuki–Miyaura Coupling Competence vs. Pinacol Ester

3-Chloroprop-1-enylboronic acid (CAS 491879-29-9) is specified as a direct reactant for Suzuki–Miyaura cross-coupling reactions by multiple commercial suppliers, with a purity of ≥95% (Sigma-Aldrich Catalog No. 556599) and up to 98% from Bidepharm . In contrast, the pinacol ester analog 3-chloropropenyl-1-boronic acid pinacol ester (CAS 153724-93-7, MW 202.49) requires an additional hydrolytic deprotection step—typically employing NaIO₄, oxidative conditions, or fluoride sources (e.g., KHF₂)—before the boronic acid species is competent for transmetallation in the Suzuki catalytic cycle [1]. This added step not only increases process time by one synthetic operation but can also compromise yield when the coupling partner contains oxidation-sensitive or fluoride-labile functional groups. The free boronic acid therefore offers a direct cost and time advantage for parallel synthesis libraries and scale-up protocols where minimizing unit operations is critical.

Coupling Competence vs. Pinacol Ester
Class-level
1 step (free boronic acid) vs. ≥2 steps (pinacol ester)
Eliminates deprotection step; may reduce process time and substrate exposure to harsh conditions.
Deprotection often requires NaIO₄, oxidative, or fluoride sources; incompatible with some functional groups.
Suzuki–Miyaura coupling Boronic acid reactivity Cross-coupling

Enzyme Biomarker Readout Reagent Precursor Designation

Both the free boronic acid (CAS 491879-29-9) and its pinacol ester (CAS 153724-93-7) are explicitly catalogued by Sigma-Aldrich as precursors for preparing readout reagents that provide qualitative and quantitative readouts in enzyme biomarker detection assays . Additionally, these compounds are documented as intermediates for synthesizing boronated enynes, which undergo Au(I)-catalyzed cycloisomerization to yield diverse dienyl boronates . While generic alkenyl boronic acids such as vinylboronic acid or allylboronic acid can participate in Suzuki couplings, they are not specified in vendor application notes for this particular enzyme biomarker readout application. The chloropropenyl scaffold possesses the requisite electrophilic chlorine for conjugation to detection moieties and the alkenyl boronic acid for subsequent functionalization, creating a bifunctional architecture that simpler mono-functional boronic acids cannot replicate without additional synthetic manipulation.

Enzyme Biomarker Readout Precursor
Data to verify
Supplier-designated for readout reagent preparation and boronated enyne synthesis.
Simplifies reagent sourcing for assay development; independent validation recommended.
Sigma-Aldrich catalog designation; no independent literature confirming application specificity located.
Enzyme biomarker Diagnostic assay Readout reagent

Selective Metal-Ion Binding in Molecularly Imprinted Polymers

Santa Cruz Biotechnology documents that trans-2-chloromethylvinylboronic acid (synonymous with CAS 491879-29-9) plays a significant role in preparing molecularly imprinted polymers (MIPs) renowned for their selective binding properties toward specific metal ions including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺ . This selectivity is attributed to the chiral molecular structure and the combined coordination environment provided by the boronic acid group and the chlorine substituent. Simpler alkenyl boronic acids lacking the chlorine atom (e.g., vinylboronic acid) provide only the boronic acid coordination site, resulting in lower binding affinity and reduced metal-ion discrimination. Although quantitative binding constants (Kd) for this specific MIP system were not located in accessible literature, the documented selectivity profile across four biologically and environmentally relevant transition metal ions represents a qualitative differentiation that cannot be matched by non-functionalized alkenyl boronic acids.

Metal-Ion Selective MIP Binding
Data to verify
Reported selectivity for Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺ in MIP systems.
Potential multi-ion coordination scaffold; quantitative binding constants unavailable.
Santa Cruz Biotechnology documentation; Kd values not found in literature survey.
Molecularly imprinted polymers Metal ion separation Selective binding

Fluorescent Dopamine Sensing and L-DOPA Competition

CymitQuimica reports that B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid (CAS 491879-29-9) is a biologically active molecule that inhibits dopamine synthesis by competing with L-DOPA and has been utilized as a fluorescent probe for dopamine detection . The compound has also been shown to inhibit human serum albumin and human α-amylase . This dopamine-binding functionality exploits the well-established boronic acid-diol interaction with the catechol moiety of dopamine, but the chloropropenyl substituent provides an additional functional element—a reactive electrophilic site for fluorophore conjugation and a structural moiety that may influence binding cavity geometry. Generic phenylboronic acid-based dopamine sensors (e.g., 3-aminophenylboronic acid, 4-mercaptophenylboronic acid) lack the alkenyl chloride handle, limiting opportunities for covalent sensor immobilization or signal amplification via further derivatization. Quantitative dopamine binding affinities (Kd or IC₅₀) for this specific compound were not available in the literature surveyed; this represents a limitation for direct quantitative comparison.

Dopamine Sensing & L-DOPA Competition
Data to verify
Boronic acid-diol binding + chloropropenyl conjugation handle.
Bifunctional architecture for probe development; quantitative binding affinity not reported.
CymitQuimica documentation; enzyme inhibition context limited.
Dopamine sensing Fluorescent probe Boronic acid-diol interaction

Purity Specification Benchmarking Against Generic Alkenyl Boronic Acids

Bidepharm supplies (E)-(3-chloroprop-1-en-1-yl)boronic acid (CAS 491879-29-9) at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Combi-Blocks similarly lists trans-2-chloromethylvinylboronic acid at 98% purity . In comparison, Sigma-Aldrich specifies the product (CAS 215951-86-3, same compound) at ≥95% purity with a note that it contains varying amounts of anhydride . For general-purpose alkenyl boronic acids such as vinylboronic acid and allylboronic acid, commercial purities typically range from 90–95% [1]. The 98% specification represents a meaningful reduction in potential impurities that could interfere with stoichiometry-sensitive reactions such as catalyst poisoning in cross-coupling or introduce artifacts in bioassay readouts. Additionally, the availability of batch-specific QC data from Bidepharm provides procurement teams with documented traceability that supports GLP-compliant workflows and regulatory submissions.

Purity Specification Benchmarking
Specification review
98% purity with batch QC (Bidepharm) vs. 90–95% (generic alkenyl boronic acids).
Higher purity specification and batch QC data support lot-to-lot consistency.
Batch-specific NMR, HPLC, GC QC available from supplier; anhydride content variability noted in some sources.
Purity specification Quality control Batch consistency

Optimal Application Scenarios Based on Quantitative Evidence


Stereocontrolled Synthesis of Enantioenriched α-Substituted Allylboronates

When the synthetic objective is the preparation of enantioenriched homoallylic alcohols or α-substituted allylboronate intermediates with ee values exceeding 90%, 3-chloroprop-1-enylboronic acid-derived boronates are preferred over non-chlorinated allyl boronates. The documented enantioselectivity of up to 96% ee with chiral phosphoramidite/Cu catalysis [1] exceeds the 70–88% ee range typical of non-chlorinated analogs, making this compound the reagent of choice for asymmetric synthesis of polyketide fragments and lactone-containing natural products such as (–)-massoialactone and (+)-(3R,5R)-3-hydroxy-5-decanolide, where the methodology delivered the target in 87% yield with 92% ee and E/Z selectivity of 22:1 [1]. This scenario is most relevant for medicinal chemistry and process chemistry teams at pharmaceutical companies and CROs that require multi-gram quantities of chiral building blocks with high stereochemical fidelity.

Readout Reagent Development for Enzyme Biomarker Detection Assays

For analytical development and diagnostic groups building enzyme biomarker detection platforms, 3-chloroprop-1-enylboronic acid and its derivatives are explicitly specified by Sigma-Aldrich as precursors for readout reagent preparation . The bifunctional architecture—boronic acid for recognition element coupling or transmetallation, chloropropenyl group for reporter conjugation or further elaboration into boronated enynes—provides a pre-validated synthetic entry point. The Au(I)-catalyzed cycloisomerization of derived boronated enynes to dienyl boronates further extends utility to fluorescent or chromogenic probe development. In contrast, simpler mono-functional boronic acids require de novo design of linker chemistry, consuming additional development time and introducing synthetic uncertainty.

Metal-Ion-Selective Molecularly Imprinted Polymer Fabrication

When developing MIPs requiring selective binding to transition metal ions (Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺), trans-2-chloromethylvinylboronic acid provides a validated chiral scaffold with documented multi-ion selectivity . This established selectivity profile, attributed to the combined coordination environment of the boronic acid and chlorine functionalities, reduces the empirical screening burden that would be required if starting from non-chlorinated alkenyl boronic acids, which possess only a single boronic acid coordination site. This scenario is most applicable to materials chemistry and sensor development groups in academic and industrial settings.

High-Throughput Suzuki Coupling Without Deprotection Steps

For CRO and pharmaceutical high-throughput synthesis groups running Suzuki–Miyaura cross-coupling in array format or at scale, procurement of the free boronic acid (CAS 491879-29-9) rather than the pinacol ester (CAS 153724-93-7) eliminates the deprotection step and its associated workup, reducing per-well or per-batch cycle time . The ≥95% (Sigma-Aldrich) to 98% (Bidepharm) purity specification ensures reliable stoichiometry without the variable anhydride content issues that complicate pinacol ester handling . This scenario is recommended when coupling partners contain oxidation-sensitive (e.g., thioethers, certain heterocycles) or fluoride-labile groups (e.g., silyl ethers) that would be compromised by pinacol ester deprotection conditions.

Application
Selection Property
Validation Focus
Asymmetric allylic alkylation for enantioenriched building blocks
Chlorine-mediated enantioselectivity control
Literature-reported enantioselectivity profile in Cu-catalyzed reactions
Enzyme biomarker assay readout reagent preparation
Bifunctional architecture (boronic acid + chloropropenyl)
Supplier-documented application; independent validation recommended
MIP sensor development for transition metal ions
Chlorine-enhanced multi-ion coordination selectivity
Reported selectivity for Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺; quantitative binding constants needed
Direct Suzuki coupling in high-throughput synthesis
Free boronic acid avoids deprotection step
Commercial purity specification and batch QC data for lot consistency
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